15-PGDH Resistance and Metabolic Stability Advantage
Native PGE2 is rapidly inactivated by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) with a circulatory half-life of approximately 30 seconds . The 16,16-dimethyl modification in the dmPGE2 core (released from Dimethyl-PGE2-pbase) renders the molecule a competitive inhibitor of 15-PGDH rather than a substrate, extending the plasma half-life to ~4.5 min [1]. This represents an approximately 9-fold increase in systemic exposure duration. Furthermore, dmPGE2 retains an agonist Kd of ~1 nM at EP receptor subtypes , indicating that metabolic stabilization is achieved without abolishing target engagement.
| Evidence Dimension | Plasma half-life / 15-PGDH substrate status |
|---|---|
| Target Compound Data | dmPGE2 (parent of CAS 62845-71-0): plasma t1/2 ≈4.5 min; competitive 15-PGDH inhibitor, not a substrate |
| Comparator Or Baseline | Native PGE2: plasma t1/2 ≈30 s (0.5 min); rapidly oxidized by 15-PGDH |
| Quantified Difference | ~9-fold longer half-life for dmPGE2 (4.5 min vs. 0.5 min) |
| Conditions | In vivo plasma pharmacokinetic measurements in rat; in vitro enzyme assays for 15-PGDH substrate/inhibitor classification |
Why This Matters
For in vivo applications requiring sustained EP receptor activation (e.g., cervical ripening over hours), the metabolic liability of native PGE2 necessitates a stabilized analogue; the pbase prodrug provides a form stable enough for vaginal formulation.
- [1] 16,17-configurationally-rigid-17-aryl 18,19,20-trinorprostaglandins. Bioorg Med Chem Lett. Reports 16,16-dimethyl-PGE2 plasma t1/2 approximately 4.5 min. View Source
